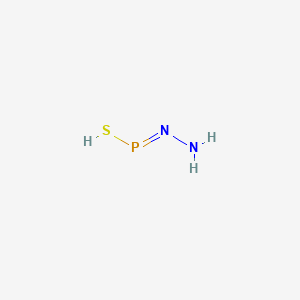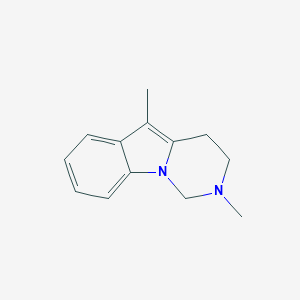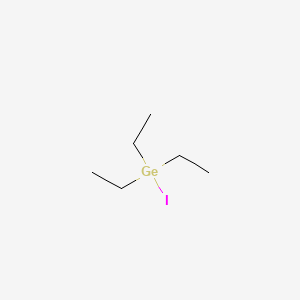
3,3'-Diethylbiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Diethylbiphenyl is an organic compound with the molecular formula C16H18. It consists of two benzene rings connected by a single bond, with each benzene ring having an ethyl group attached to the third carbon atom. This compound is part of the biphenyl family, which is known for its applications in various fields such as organic synthesis, materials science, and chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3’-Diethylbiphenyl can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of biphenyl with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid over-alkylation .
Industrial Production Methods
In an industrial setting, the production of 3,3’-Diethylbiphenyl may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3,3’-Diethylbiphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding biphenyl carboxylic acids.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Major Products Formed
The major products formed from these reactions include biphenyl carboxylic acids, dihydro derivatives, and various substituted biphenyl compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
3,3’-Diethylbiphenyl has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Materials Science: This compound is utilized in the development of advanced materials, including liquid crystals and polymers.
Biology and Medicine: Research explores its potential as a ligand in drug design and its interactions with biological macromolecules.
Industry: It serves as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3,3’-Diethylbiphenyl exerts its effects involves interactions with molecular targets such as enzymes and receptors. Its biphenyl structure allows it to fit into hydrophobic pockets of proteins, influencing their activity. The ethyl groups can enhance its binding affinity and specificity for certain targets, making it a valuable compound in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
3,3’-Dimethylbiphenyl: Similar in structure but with methyl groups instead of ethyl groups.
4,4’-Diethylbiphenyl: Ethyl groups attached to the fourth carbon atoms of the benzene rings.
2,2’-Diethylbiphenyl: Ethyl groups attached to the second carbon atoms of the benzene rings.
Uniqueness
3,3’-Diethylbiphenyl is unique due to the specific positioning of the ethyl groups, which can influence its chemical reactivity and interactions with other molecules. This positional isomerism can lead to differences in physical properties, such as melting and boiling points, as well as variations in biological activity .
Properties
CAS No. |
28575-17-9 |
|---|---|
Molecular Formula |
C16H18 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
1-ethyl-3-(3-ethylphenyl)benzene |
InChI |
InChI=1S/C16H18/c1-3-13-7-5-9-15(11-13)16-10-6-8-14(4-2)12-16/h5-12H,3-4H2,1-2H3 |
InChI Key |
RUNQGXYOXGYVOX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)C2=CC=CC(=C2)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


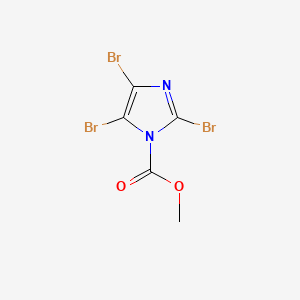
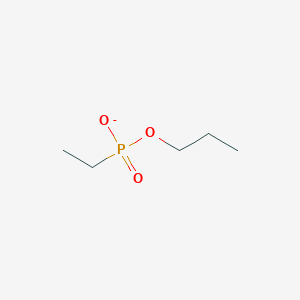
![N'-(4-ethoxyphenyl)-N-[(4-methoxyphenyl)methylideneamino]pyridine-2-carboximidamide](/img/structure/B14718992.png)


![Silane, bicyclo[2.2.1]hept-5-en-2-yltrimethyl-](/img/structure/B14719005.png)

